

(2-Methyl-1,3-oxazol-4-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Methyl-1,3-oxazol-4-yl)methanol

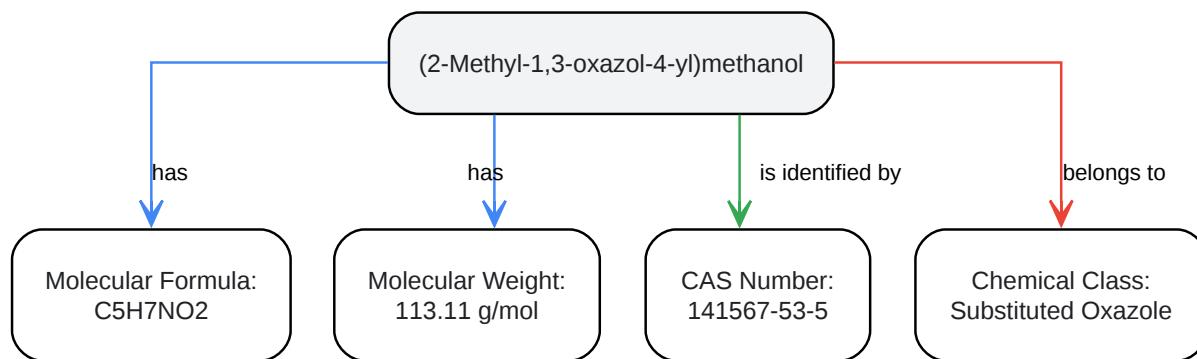
Cat. No.: B135095

[Get Quote](#)

Technical Guide: (2-Methyl-1,3-oxazol-4-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties of **(2-Methyl-1,3-oxazol-4-yl)methanol**, a heterocyclic organic compound. This document summarizes its molecular formula, molecular weight, and other key identifiers.


Core Compound Data

(2-Methyl-1,3-oxazol-4-yl)methanol, also known by synonyms such as (2-Methyloxazol-4-yl)methanol and 2-Methyl-4-oxazolemethanol, is a member of the oxazole family.^[1] Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom in the ring.^{[2][3]} The specific quantitative data for this compound are summarized in the table below.

Parameter	Value	Source
Molecular Formula	C5H7NO2	[1] [4]
Molecular Weight	113.11 g/mol	[1]
CAS Number	141567-53-5	[1] [4]
Purity (Typical)	≥96%	[4]

Chemical Structure and Properties

The structural arrangement of **(2-Methyl-1,3-oxazol-4-yl)methanol**, featuring a methyl group at the 2-position and a hydroxymethyl group at the 4-position of the oxazole ring, confers specific chemical properties that are of interest in medicinal chemistry and drug design. The oxazole ring itself is an important scaffold in various biologically active molecules.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **(2-Methyl-1,3-oxazol-4-yl)methanol**'s key identifiers.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis of **(2-Methyl-1,3-oxazol-4-yl)methanol** are not extensively documented in the literature found. However, general synthetic routes for substituted oxazoles can be adapted. For instance, the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, is a classic method for forming the oxazole ring.

A representative synthesis for a related compound, [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, involves the functionalization of a pre-constructed oxazole ring, followed by nucleophilic substitution to introduce the hydroxymethyl group.^[5] While not a direct protocol, this suggests that a multi-step synthesis starting from appropriate precursors would be a viable approach.

Biological Context and Potential Applications

While specific signaling pathways involving **(2-Methyl-1,3-oxazol-4-yl)methanol** are not detailed in the reviewed literature, the oxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.^[3] Derivatives of 2-methyl-oxazole have been investigated as potent antitubulin agents for cancer treatment.^[6] Furthermore, oxazole-containing compounds are explored for their potential as antiviral and anti-phytopathogenic agents.^[7] The presence of the hydroxymethyl group on the ring provides a key site for further chemical modification and derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 141567-53-5 | (2-Methyl-1,3-oxazol-4-YL)methanol - Synblock [synblock.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol () for sale [vulcanchem.com]
- 6. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents [mdpi.com]

- To cite this document: BenchChem. [(2-Methyl-1,3-oxazol-4-yl)methanol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135095#2-methyl-1-3-oxazol-4-yl-methanol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com